1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound comprising a fused pyrrole-pyridine core. The tert-butoxycarbonyl (Boc) group protects the pyrrole nitrogen, while the carboxylic acid at position 3 enhances its utility in synthetic chemistry, particularly as a building block for pharmaceuticals or ligands.
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-9(11(16)17)8-6-14-5-4-10(8)15/h4-7H,1-3H3,(H,16,17) |
InChI Key |
CKAUWSSRZVCESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the protection of the amine group on the pyrrolo[3,2-c]pyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction will produce the free amine .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from pyrrole derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. For instance, one study demonstrated a green synthesis approach that utilized eco-friendly solvents and catalysts, significantly improving the efficiency of the process .
Antimicrobial Activity
Research indicates that compounds containing the pyrrolo[3,2-c]pyridine scaffold exhibit notable antimicrobial properties. A series of derivatives were tested against various bacterial strains, showing promising results. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis, indicating their potential as lead compounds in developing new antituberculosis drugs .
Anti-inflammatory Properties
In addition to antimicrobial activity, 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives have been investigated for anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. One derivative was found to have a superior selectivity ratio for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
Material Science Applications
The compound has also been explored for its potential applications in material science. Its unique chemical structure allows it to act as a building block for creating functional materials with specific properties. For instance, it has been utilized in the development of polymeric materials with enhanced thermal stability and mechanical strength due to its rigid pyridine ring structure .
Case Study 1: Antituberculosis Drug Development
A comprehensive study synthesized various derivatives of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid to evaluate their efficacy against Mycobacterium tuberculosis. Among the synthesized compounds, three exhibited significant antibacterial activity with MIC values as low as 5 µM. These findings suggest that further optimization of these derivatives could lead to effective antituberculosis agents .
Case Study 2: Anti-inflammatory Research
In another study focusing on anti-inflammatory applications, researchers synthesized several analogs of the compound and assessed their COX inhibition activity. The most potent compound demonstrated an IC50 value significantly lower than traditional NSAIDs, highlighting its potential as a new class of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Research Findings and Implications
- Medicinal Chemistry : The target compound’s rigid pyrrolopyridine core is advantageous for kinase inhibition, as seen in analogs like 1H-pyrrolo[3,2-c]pyridine derivatives .
- Material Science : Boronic acid variants () enable synthesis of conjugated polymers for optoelectronic applications .
- Challenges : Boc deprotection under acidic conditions may limit compatibility with acid-sensitive functionalities, necessitating orthogonal protecting groups in complex syntheses .
Biological Activity
1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (commonly referred to as Boc-pyrrolidine) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is , with a molecular weight of approximately 270.32 g/mol. Its structure features a pyrrole ring fused to a pyridine, which is significant for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and reactivity in various biochemical contexts.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CNCCC12)C(O)=O |
Research indicates that 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. Notably, it has been shown to act as a substrate for certain enzymes, leading to the formation of intermediate compounds essential for further biochemical processes. The interactions often involve hydrogen bonding and hydrophobic interactions that stabilize enzyme-substrate complexes, enhancing reaction rates .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[3,2-c]pyridine scaffold. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The most active compounds induced apoptosis and arrested the cell cycle at the G0/G1 phase .
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : A549, MDA-MB-231, MCF-7
- IC50 Values : Ranged from 0.109 µM to 0.245 µM
- Mechanism : Induction of apoptosis and cell cycle arrest at G0/G1 phase.
Neuroprotective Effects
In vivo studies have explored the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases such as Parkinson's disease (PD). These compounds were found to selectively modulate metabotropic glutamate receptors (mGluR), which play a crucial role in neuronal signaling and survival .
Research Findings on Neuroprotection
- Model Used : Rodent models of Parkinson's disease
- Outcome : Compounds exhibited remarkable efficacy and selectivity in modulating mGluR activity.
Summary of Findings
The biological activity of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is supported by various studies indicating its potential as an anticancer agent and neuroprotective compound. Its ability to interact with key biological targets makes it a promising candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
